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Compound Name: N2-Phenoxyacetylguanosine

Cat. No.: B15595483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N2-Phenoxyacetylguanosine is a chemically modified nucleoside analog of guanosine. The

introduction of a phenoxyacetyl group at the N2 position of the guanine base alters the

molecule's physicochemical properties, influencing its biological activity and potential

therapeutic applications. This modification is particularly relevant in the fields of oligonucleotide

synthesis and drug discovery, where such analogs are explored for their potential to modulate

biological pathways. Notably, some guanosine analogs exhibit immunostimulatory activity

through the activation of Toll-like receptor 7 (TLR7), leading to the induction of type I interferons

and antiviral effects. A thorough understanding of the physicochemical properties of N2-
Phenoxyacetylguanosine is therefore crucial for its application in research and development.

This technical guide provides a comprehensive overview of the known physicochemical

properties of N2-Phenoxyacetylguanosine, detailed experimental methodologies for their

determination, and a visualization of its role in a key signaling pathway.

Core Physicochemical Properties
The fundamental physicochemical characteristics of N2-Phenoxyacetylguanosine are

summarized below. This data is essential for handling, formulation, and interpretation of

biological assays.
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Table 1: General and Physical Properties of N2-
Phenoxyacetylguanosine

Property Value Source

Chemical Formula C₁₈H₁₉N₅O₇ [1]

Molecular Weight 417.37 g/mol [1]

Appearance White to off-white solid

Melting Point 159-160 °C

Table 2: Solubility Profile of N2-Phenoxyacetylguanosine
Solvent Solubility

Dimethyl Sulfoxide (DMSO) Soluble

Methanol Slightly soluble

Table 3: Spectroscopic and Ionization Properties of N2-
Phenoxyacetylguanosine
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Property Value Notes

pKa
Data not available in public

literature.

The pKa of the parent

molecule, guanosine, is

approximately 9.2 (for the N1-

H proton). Acylation at the N2

position is expected to

influence the pKa of the

guanine base.

UV-Vis Absorption (λmax)
Data not available in public

literature.

Guanosine derivatives typically

exhibit strong absorbance in

the UV range (around 250-280

nm). The phenoxyacetyl group

will also contribute to the UV

absorption profile.

¹H NMR Spectral Data
Data not available in public

literature.

¹³C NMR Spectral Data
Data not available in public

literature.

Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate and reproducible

determination of physicochemical properties. The following sections describe generalized

methodologies applicable to N2-Phenoxyacetylguanosine and related nucleoside analogs.

Melting Point Determination
Methodology: Capillary Melting Point Method

Sample Preparation: A small amount of finely powdered, dry N2-Phenoxyacetylguanosine
is packed into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated digital melting point apparatus is used.

Procedure:
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The capillary tube is placed in the heating block of the apparatus.

The sample is heated at a rapid rate initially to determine an approximate melting range.

The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C

per minute) as the temperature approaches the approximate melting point.

The temperature at which the first liquid appears (onset) and the temperature at which the

entire sample becomes a clear liquid (completion) are recorded as the melting point range.

Solubility Determination
Methodology: Shake-Flask Method

Sample Preparation: An excess amount of N2-Phenoxyacetylguanosine is added to a

known volume of the solvent of interest (e.g., DMSO, methanol, water) in a sealed vial.

Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C)

for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid

from the saturated solution.

Quantification: The concentration of N2-Phenoxyacetylguanosine in the clear supernatant

is determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard

solutions of known concentrations.

pKa Determination
Methodology: UV-Vis Spectrophotometric Titration

Sample Preparation: A stock solution of N2-Phenoxyacetylguanosine is prepared in a

suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure

solubility).

Titration: Aliquots of the stock solution are added to a series of buffers with a range of known

pH values.
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UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded over a

relevant wavelength range (e.g., 220-350 nm).

Data Analysis: Changes in the absorbance at specific wavelengths as a function of pH are

used to determine the pKa. The data is typically fitted to the Henderson-Hasselbalch

equation. The pKa is the pH at which the concentrations of the protonated and deprotonated

species are equal.

UV-Vis Spectroscopy
Methodology: Spectrophotometric Analysis

Sample Preparation: A dilute solution of N2-Phenoxyacetylguanosine is prepared in a UV-

transparent solvent (e.g., methanol, ethanol, or an appropriate buffer). The concentration

should be chosen to yield an absorbance in the linear range of the spectrophotometer

(typically 0.1-1.0 AU).

Measurement: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with

the pure solvent used as a blank. The spectrum is scanned over a range of approximately

200-400 nm.

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding

molar extinction coefficient (ε) are determined from the spectrum.

NMR Spectroscopy
Methodology: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

Sample Preparation: A sufficient amount of N2-Phenoxyacetylguanosine (typically 5-10 mg

for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆,

CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), may be added.

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H

NMR, standard parameters are used. For ¹³C NMR, proton decoupling is typically employed

to simplify the spectrum.
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Data Analysis: The chemical shifts (δ) in parts per million (ppm) relative to the reference

standard, the integration of the signals (for ¹H NMR), and the coupling patterns are analyzed

to elucidate the structure of the molecule.

Biological Context: TLR7 Signaling Pathway
N2-Phenoxyacetylguanosine, as a guanosine analog, has the potential to interact with

intracellular signaling pathways that recognize nucleic acid structures. One such key pathway

is the Toll-like receptor 7 (TLR7) signaling cascade, which is crucial for the innate immune

response to single-stranded viral RNA. The activation of TLR7 leads to the production of type I

interferons and other inflammatory cytokines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physicochemical Properties of N2-
Phenoxyacetylguanosine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15595483#physicochemical-properties-of-n2-
phenoxyacetylguanosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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